molecular formula C6H9F2N B1407257 6,6-Difluoro-1-azaspiro[3.3]heptane CAS No. 1408074-66-7

6,6-Difluoro-1-azaspiro[3.3]heptane

Cat. No.: B1407257
CAS No.: 1408074-66-7
M. Wt: 133.14 g/mol
InChI Key: HIWIUZIUJJUMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere of piperidine, a common structural motif in pharmaceuticals .

Biochemical Analysis

Biochemical Properties

6,6-Difluoro-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions, particularly as a bioisostere of piperidine. Bioisosteres are compounds that mimic the biological properties of another molecule while differing in structure. In this context, this compound interacts with various enzymes and proteins, potentially altering their activity. For instance, it has been used in the preparation of selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 . The nature of these interactions often involves binding to the active site of enzymes or receptors, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in neurotransmission, thereby influencing neuronal signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission or enzyme activity. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical activity of this compound within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues or cellular compartments . The localization and accumulation of this compound can influence its biological activity, as it may interact with target biomolecules in these regions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring. This method is efficient and yields the desired spirocyclic structure with high specificity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Comparison with Similar Compounds

Uniqueness: 6,6-Difluoro-1-azaspiro[3.3]heptane stands out due to its specific fluorination pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with enhanced biological activity and stability .

Properties

IUPAC Name

6,6-difluoro-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWIUZIUJJUMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluoro-1-azaspiro[3.3]heptane
Reactant of Route 2
6,6-Difluoro-1-azaspiro[3.3]heptane
Reactant of Route 3
6,6-Difluoro-1-azaspiro[3.3]heptane
Reactant of Route 4
6,6-Difluoro-1-azaspiro[3.3]heptane
Reactant of Route 5
6,6-Difluoro-1-azaspiro[3.3]heptane
Reactant of Route 6
6,6-Difluoro-1-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.